REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([O-:6])=[O:5])[CH3:2].[Zn+2:11].[CH2:12]([CH:14]([CH2:18][CH2:19][CH2:20][CH3:21])[C:15]([O-:17])=[O:16])[CH3:13].C1(C)C(C)=CC=CC=1>C(OCCCC)(=O)C>[O-2:5].[Zn+2:11].[CH2:12]([CH:14]([CH2:18][CH2:19][CH2:20][CH3:21])[C:15]([O-:17])=[O:16])[CH3:13].[Zn+2:11].[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([O-:6])=[O:5])[CH3:2] |f:0.1.2,5.6,7.8.9|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Zn+2].C(C)C(C(=O)[O-])CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
[O-2].[Zn+2]
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Zn+2].C(C)C(C(=O)[O-])CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |